molecular formula C16H19FN4O3S B2909339 N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921547-30-0

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2909339
M. Wt: 366.41
InChI Key: ZILJRLHPOFPLLZ-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves the reaction of several starting materials through a series of steps to form the final product.

Starting Materials
4-fluoroaniline, 2-bromoacetic acid, N-ethylglycine, thioglycolic acid, 1,2-diaminopropane, sodium hydroxide, hydrogen peroxide, sodium borohydride, acetic acid, diethyl ether, wate

Reaction
Step 1: 4-fluoroaniline is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form N-(4-fluorophenyl)-2-bromoacetamide., Step 2: N-(4-fluorophenyl)-2-bromoacetamide is reacted with thioglycolic acid in the presence of sodium hydroxide to form N-(4-fluorophenyl)-2-(2-mercaptoacetyl)acetamide., Step 3: N-(4-fluorophenyl)-2-(2-mercaptoacetyl)acetamide is reacted with 1,2-diaminopropane in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-aminopropyl)thio)acetyl)acetamide., Step 4: N-(4-fluorophenyl)-2-(2-((2-aminopropyl)thio)acetyl)acetamide is reacted with hydrogen peroxide in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetyl)acetamide., Step 5: N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetyl)acetamide is reacted with sodium borohydride in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)acetyl)acetamide., Step 6: N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)acetyl)acetamide is reacted with N-ethylglycine in the presence of diethyl ether and water to form N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, the final product.

properties

IUPAC Name

N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILJRLHPOFPLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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